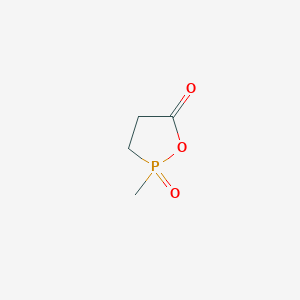

2-Methyl-1,2-oxaphospholan-5-one 2-oxide

Description

Significance and Research Context of Organophosphorus Heterocycles

Organophosphorus heterocycles represent a vital class of compounds that merge the structural features of a heterocyclic scaffold with the unique properties of the phosphorus atom. researchgate.net This combination gives rise to a wide array of applications, making them a cornerstone in diverse areas of chemical research and industry. nih.gov Their significance is underscored by their extensive use in drug development, agrochemistry, materials science, and as ligands for transition metal complexes in organic synthesis. researchgate.net

In the realm of medicinal chemistry, phosphorus-containing heterocycles are investigated for a range of biological activities, including as enzyme inhibitors and potential anticancer agents. umsl.edu The inclusion of the phosphorus atom can enhance the physical characteristics and biological activity of molecules, a principle that has led to the development of numerous phosphorus-containing drugs. researchgate.net For instance, compounds like cyclophosphamide (B585) and certain oxaphosphinanes have demonstrated anticancer properties. umsl.edu

Furthermore, the field of materials science has greatly benefited from organophosphorus heterocycles, especially in the development of flame-retardant materials. umsl.edumdpi.com The inherent properties of phosphorus allow these compounds to act as effective flame retardants, often through mechanisms that involve forming a protective char layer or interrupting the combustion cycle in the gas phase. researchgate.net This has led to extensive research into incorporating these heterocycles into polymers and other materials to enhance their fire safety. mdpi.com The growing emphasis on green chemistry and sustainability has also spurred interest in organophosphorus compounds as they offer potential alternatives to halogenated flame retardants. nih.govrsc.org

Evolution of Research on 2-Methyl-1,2-oxaphospholan-5-one 2-oxide

Research into this compound has largely been driven by its notable efficacy as a flame retardant. lookchem.comresearchgate.net This phosphorus-rich compound has been identified as a thermally stable substance, a crucial property for additives used in high-temperature polymer processing. researchgate.net Early investigations focused on characterizing its fundamental chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15171-48-9 | nih.gov |

| Molecular Formula | C₄H₇O₃P | nih.gov |

| Molecular Weight | 134.07 g/mol | lookchem.comnih.gov |

| IUPAC Name | 2-methyl-2-oxo-1,2λ⁵-oxaphospholan-5-one | nih.gov |

| Melting Point | 97-98 °C | lookchem.com |

| Boiling Point | 192 °C | lookchem.com |

| Density | 1.26 g/cm³ | lookchem.com |

A significant evolution in the research on this compound was the discovery of its synergistic fire-retardant effects when combined with other substances. researchgate.net Studies demonstrated that while it is effective, its performance could be substantially enhanced. For example, a mixture of this compound and poly(2,6-dimethylphenylene oxide) (PPO) was found to be a highly effective flame-retardant system for high-impact polystyrene (HIPS). researchgate.net This combination allowed the polymer blend to achieve a UL94 V-0 rating, a high standard for fire safety in plastics. researchgate.net

Mechanistic studies have been central to understanding its function. Research employing techniques such as thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FT-IR), and gas chromatography-mass spectrometry (GC/MS) revealed a dual-mode action. The compound exhibits activity in both the condensed phase, where it promotes the formation of polyphosphoric acid and char, and in the vapor phase, where it releases phosphorus-containing volatiles that inhibit combustion. researchgate.net This detailed mechanistic insight represents a key advancement in the rational design of more efficient flame-retardant systems based on this organophosphorus heterocycle. Beyond its primary application as a fireproofing agent, it is also recognized as a building block for organic synthesis. lookchem.com

Properties

IUPAC Name |

2-methyl-2-oxo-1,2λ5-oxaphospholan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O3P/c1-8(6)3-2-4(5)7-8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMAOMQWCSTELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934335 | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15171-48-9 | |

| Record name | 2-Methyl-2,5-dioxo-1,2-oxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15171-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015171489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-oxaphospholan-5-one 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2 Methyl 1,2 Oxaphospholan 5 One 2 Oxide Reactivity

Elucidation of General Reaction Pathways

The reactivity of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, a cyclic organophosphorus compound, is dictated by the strained five-membered ring and the presence of highly polarized bonds involving phosphorus and oxygen. cymitquimica.com The unique oxaphospholane structure, which includes two carbonyl groups, makes it an interesting subject for mechanistic studies in synthetic organic chemistry. cymitquimica.com

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The chemical behavior of this compound is characterized by distinct nucleophilic and electrophilic sites. The phosphorus atom, being electron-deficient due to its bonds with three oxygen atoms, acts as a primary electrophilic center. Additionally, the carbonyl carbon is highly electrophilic, making the compound susceptible to nucleophilic attack. cymitquimica.com

This reactivity profile makes the compound reactive towards various nucleophiles. cymitquimica.com The electrophilicity of the carbonyl groups is a key factor influencing its chemical behavior and its utility as an intermediate in the synthesis of more complex molecules. cymitquimica.com The molecule can also participate in chemical reactions such as cycloadditions and rearrangements. cymitquimica.com

Oxidation and Reduction Chemistry of Phosphorus Center

The phosphorus center in this compound exists in a pentavalent oxidation state (P(V)). Research indicates that the compound is thermally stable and not readily susceptible to further oxidation under normal conditions. cymitquimica.com It also shows resistance to hydrolysis. cymitquimica.com Detailed studies focusing specifically on the reduction of the phosphorus center are less common, but its general stability suggests that harsh reducing conditions would be necessary to alter the oxidation state of the phosphorus atom.

Substitution Reactions, Particularly with Nucleophiles

The electrophilic nature of the phosphorus atom and the ring strain make this compound a substrate for various substitution reactions, particularly with nucleophiles. These reactions often proceed via a ring-opening mechanism. For instance, the compound is known to undergo ammonolysis, a reaction with ammonia, highlighting its reactive properties. cymitquimica.com

Studies have also shown that 1,2-oxaphospholane (B8521427) 2-oxides can react with anilines. beilstein-journals.org In this type of reaction, the aniline nitrogen acts as a nucleophile, attacking the electrophilic phosphorus center. This leads to the cleavage of the endocyclic P-O bond and subsequent ring-opening, followed by the formation of a new P-N bond, ultimately yielding 1-aryl-2-methyl-1,2-azaphospholidine 2-oxides. beilstein-journals.org

Table 1: Summary of General Reaction Pathways

| Reaction Type | Reactant | Key Feature | Product Type |

|---|---|---|---|

| Nucleophilic Attack | Nucleophiles (e.g., amines) | Electrophilic carbonyl and phosphorus centers cymitquimica.com | Ring-opened or substituted products |

| Ammonolysis | Ammonia | Reactive P-O bond cymitquimica.com | Amide-containing organophosphorus compounds |

| Substitution | Anilines | Nucleophilic attack on phosphorus beilstein-journals.org | 1-aryl-2-methyl-1,2-azaphospholidine 2-oxides |

Ring-Opening Reactions and Polymerization

The inherent ring strain in the 1,2-oxaphospholane ring makes this compound a suitable monomer for ring-opening polymerization (ROP). This process allows for the synthesis of phosphorus-containing polymers, which are of interest for various material applications. cymitquimica.com

Organo-Catalyzed Ring-Opening Mechanisms

Organocatalysis has emerged as a powerful strategy for the ROP of cyclic monomers, offering a metal-free alternative for producing well-defined polymers. mdpi.comnih.gov For cyclic esters and phosphonates similar to this compound, several organocatalytic mechanisms are employed. Common catalysts include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.comnih.gov

The mechanisms can be broadly categorized as:

Nucleophilic Mechanism: The organocatalyst directly acts as a nucleophile, attacking the monomer to initiate polymerization. TBD can operate via this pathway. mdpi.comnih.gov

Initiator/Chain End Activated Mechanism: The catalyst, typically a base, activates an initiator (like an alcohol) or the propagating chain end by deprotonation, increasing its nucleophilicity. mdpi.comutwente.nl DBU often functions through this mechanism, activating a suitable initiator which then opens the monomer ring. utwente.nl

In the case of the related monomer 2-methyl-1,3,2-dioxaphospholane 2-oxide, a DBU/alcohol system has been shown to effectively initiate ROP, suggesting a similar activation mechanism would be viable for this compound. utwente.nl

Controlled Ring-Opening Polymerization and Copolymerization Studies

Achieving a controlled or living polymerization is crucial for synthesizing polymers with specific molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined end-groups. nih.gov Organocatalyzed ROP offers a high degree of control over these parameters. mdpi.com

Studies on the closely related monomer 2-methyl-1,3,2-dioxaphospholane 2-oxide have demonstrated that its polymerization using a DBU/alcohol system proceeds in a living manner. utwente.nl This high level of control persists even at high monomer conversions, allowing for the synthesis of high molecular weight poly(phosphonate)s with very narrow molecular weight distributions (PDI < 1.1). utwente.nl This suggests that this compound could also be polymerized in a highly controlled fashion using similar organocatalytic systems.

The ability to control the polymerization also opens the door to creating copolymers. By sequentially adding different monomers or using a mixture of monomers, it is possible to synthesize block or random copolymers, respectively. nih.govnih.gov This allows for the precise tuning of the final polymer's properties for specific applications. nih.gov

Table 2: Organocatalysts in Ring-Opening Polymerization

| Catalyst | Abbreviation | Proposed Mechanism |

|---|---|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU | Initiator/Chain End Activation mdpi.comutwente.nl |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene | TBD | Nucleophilic Mechanism mdpi.comnih.gov |

| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) | t-BuP4 | Initiator/Chain End Activation mdpi.comnih.gov |

Preferential Bond Cleavage Studies within Oxaphospholane and Related Ring Systems (e.g., C-O vs. P-C)

The reactivity of this compound is largely dictated by the strained five-membered ring containing a phosphorus(V) center. The structure includes both a P-C bond and a P-O-C ester linkage. In organophosphorus compounds, the bond between phosphorus and carbon is generally very inert and thermally stable wikipedia.org. Conversely, the phosphoryl group (P=O) activates the adjacent ester linkage, making the P-O bond susceptible to nucleophilic attack and subsequent cleavage cymitquimica.comnih.gov.

Studies on the hydrolysis of various organophosphorus compounds confirm that the primary degradation pathway involves the breaking of phosphoester bonds (P-O) or related P-S and P-F bonds, rather than the more stable P-C linkage wikipedia.orgnih.govresearchgate.net. In the case of this compound, the presence of moisture or nucleophiles would therefore preferentially lead to the cleavage of the endocyclic P-O bond. This reaction opens the ring to form a linear phosphonic acid derivative. The electrophilic nature of the adjacent carbonyl group further facilitates this reactivity cymitquimica.com.

Table 1: Proposed Bond Cleavage Susceptibility in this compound

| Bond Type | Relative Stability | Susceptibility to Cleavage | Primary Mechanism | Rationale |

|---|---|---|---|---|

| P-O (Ester) | Lower | High | Hydrolysis / Nucleophilic Attack | Activated by the adjacent P=O and C=O groups, a common cleavage site in organophosphorus esters. wikipedia.orgresearchgate.net |

| P-C (Endocyclic) | Higher | Low | High-Energy Pyrolysis | P-C bonds are known to be very inert and thermally stable in phosphonate and phosphinate structures. wikipedia.org |

Protonation-Induced Ring Expansion Phenomena

While specific studies on the protonation-induced ring expansion of this compound are not detailed in the available literature, mechanistic principles can be inferred from related phosphorus-containing heterocycles. The initial step in the reaction of such compounds with a Brønsted acid is the protonation of the most basic site. In this molecule, the phosphoryl oxygen is the most likely site of protonation.

Research on other strained P-heterocycles, such as phosphiranes, has shown that protonation can lead to ring-opening reactions nih.gov. In these systems, protonation of the phosphorus atom is followed by the cleavage of a P-C bond, resulting in a reactive carbocation intermediate nih.gov. This intermediate can then undergo further reactions, including rearrangement or cyclization nih.gov. Although this demonstrates a reactivity pattern for P-heterocycles, the specific outcome for the oxaphospholane ring—whether it opens or expands—would depend on the stability of the resulting intermediates. The presence of the ester functionality suggests that protonation could catalyze ring-opening via hydrolysis, which may be a more favorable pathway than ring expansion.

Interactions with Polymeric Systems and Degradation Mechanisms

Condensed-Phase Pyrolysis Mechanisms in Flame Retardancy

The primary flame-retardant action of this compound occurs in the condensed phase (the solid polymer) researchgate.net. As an organophosphorus compound with a high level of oxygenation at the phosphorus atom, its thermal decomposition within a degrading polymer matrix generates phosphorus acid species mdpi.comnih.gov. These acidic products act as catalysts, promoting the dehydration and crosslinking of the polymer chains mdpi.comnih.gov. This process significantly alters the pyrolysis pathway of the polymer, reducing the formation of volatile fuel fragments and instead promoting the formation of a thermally stable, insulating char layer at the surface mdpi.com. This char layer acts as a physical barrier, inhibiting heat feedback from the flame to the underlying polymer and limiting the release of combustible gases into the flame zone mdpi.com. Mechanistic studies have provided evidence of direct interaction between this flame retardant and polymers during pyrolysis researchgate.net.

Vapor-Phase Inhibition Processes and Volatiles Formation

In addition to its dominant condensed-phase activity, this compound also contributes to flame retardancy through vapor-phase mechanisms researchgate.net. Upon heating, the compound can partially evaporate or decompose to yield volatile, phosphorus-containing species researchgate.net. These active species are released into the gas phase where they function as radical scavengers, interrupting the exothermic chain reactions of combustion mdpi.comnih.gov.

The key flame-propagating species are highly reactive radicals, such as H• and OH•. The phosphorus-containing volatiles, particularly phosphorus oxide (PO•) and phosphinidene (HPO•) radicals, effectively quench these combustion radicals, thereby inhibiting the flame rsc.orgresearchgate.net. This gas-phase action reduces the efficiency of the combustion process and helps to extinguish the flame researchgate.net.

Table 2: Key Species Formed During Pyrolysis and Their Role in Flame Retardancy

| Phase | Key Species/Structures | Mechanism of Action | Reference |

|---|---|---|---|

| Condensed Phase | Phosphorus acids (e.g., methylphosphonic acid) | Catalyze dehydration and crosslinking of the polymer. | mdpi.comnih.govnih.gov |

| Condensed Phase | Polyphosphoric acid, Polyphosphazenes | Form a protective, insulating char layer. | researchgate.netfrontiersin.orgmdpi.com |

| Vapor Phase | Volatile phosphorus species (e.g., PO•, HPO•) | Scavenge H• and OH• radicals, inhibiting combustion chain reactions. | researchgate.netrsc.orgresearchgate.net |

Formation of Char and Polyphosphoric/Polyphosphazene Structures

The formation of a protective char layer is a critical aspect of the condensed-phase mechanism. During pyrolysis, the phosphorus acids generated from the decomposition of this compound undergo further condensation at high temperatures to form polyphosphoric acid frontiersin.orgmdpi.com. Polyphosphoric acid is a non-volatile and highly effective dehydrating agent frontiersin.org. It accelerates the carbonization of the polymer, leading to a significant increase in the amount of char residue nih.govmdpi.com.

This resulting char is often coated by a glassy, molten layer of polyphosphoric acid, which renders the char less permeable to gases and protects it from further oxidation nih.govresearchgate.net. Furthermore, mechanistic studies specifically involving this compound have indicated the probable formation of polyphosphazene-type structures within the char, particularly when used in nitrogen-containing polymer systems or with nitrogen-based synergists researchgate.net. These thermally stable, crosslinked structures further enhance the integrity and insulating properties of the char layer.

Influence of Moisture and Other Factors on Thermal Stability

The thermal stability of this compound can be influenced by environmental factors, most notably moisture. As a phosphoester, the compound is susceptible to hydrolysis wikipedia.org. The presence of water can lead to the hydrolytic cleavage of the P-O ester bond within the oxaphospholane ring, a common degradation pathway for organophosphorus compounds wikipedia.orgresearchgate.net. This reaction would result in ring-opening to form a linear phosphonic acid, occurring at temperatures well below those required for pyrolytic decomposition. Such premature degradation could potentially compromise the flame-retardant efficacy of the additive by altering its decomposition pathway and volatility. Therefore, the stability of the compound during storage and processing is dependent on maintaining anhydrous conditions.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the molecular structure of organophosphorus compounds. For derivatives of 1,2-oxaphospholane (B8521427) 2-oxide, a combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of the atomic connectivity and chemical environment.

High-resolution ³¹P NMR spectroscopy offers direct insight into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus, as well as the geometry of the five-membered ring.

In studies of analogous 2-substituted-1,2-oxaphospholane 2-oxides, such as 2-phenyl and 2-ethoxy derivatives, the ³¹P NMR chemical shifts are typically observed in the downfield region, characteristic of phosphonates and phosphinates. For instance, 2-phenyl-1,2-oxaphospholane 2-oxide derivatives show ³¹P signals at approximately +40 ppm, while those with a second aryl substituent can shift the signal to a higher field, around +32 ppm. beilstein-journals.org The specific chemical shift for 2-Methyl-1,2-oxaphospholan-5-one 2-oxide is expected to be in a similar range, influenced by the electron-donating nature of the methyl group and the ring strain of the oxaphospholane system.

Table 1: Representative ³¹P NMR Chemical Shifts for 1,2-Oxaphospholane 2-Oxide Analogs

| Compound | Substituent on P | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Analog A | Phenyl | ~ +40 |

| Analog B | Aryl | ~ +32 |

Note: Data is based on analogous compounds and serves as a representative example.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon framework and the conformation of the oxaphospholane ring. The signals from the methylene (B1212753) protons (CH₂) within the ring are expected to appear as complex multiplets due to both homonuclear (H-H) and heteronuclear (H-P) coupling. The methyl protons (CH₃) attached to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus nucleus.

Table 2: Expected ¹H and ¹³C NMR Data for this compound based on Analogs

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | P-CH₃ | ~ 1.5 - 2.0 | Doublet |

| -CH₂-P | ~ 2.0 - 2.5 | Multiplet | |

| -CH₂-C=O | ~ 2.5 - 3.0 | Multiplet | |

| ¹³C | P-CH₃ | ~ 15 - 25 | Doublet |

| -CH₂-P | ~ 25 - 35 | Doublet | |

| -CH₂-C=O | ~ 35 - 45 | Doublet | |

| C=O | ~ 170 - 180 | Singlet or small doublet |

Note: These are estimated values based on general principles and data from analogous compounds.

While specific studies on the reaction mechanisms involving this compound are scarce, advanced NMR techniques are hypothetically powerful tools for such investigations. Techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all ¹H and ¹³C signals. Furthermore, in-situ NMR monitoring of reactions could potentially identify transient intermediates. For example, in reactions involving ring-opening of the oxaphospholane, changes in the ³¹P chemical shift and the appearance of new spin systems in the ¹H and ¹³C spectra could provide direct evidence for the formation of reaction intermediates.

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to be dominated by two strong absorption bands corresponding to the phosphoryl (P=O) and carbonyl (C=O) stretching vibrations.

The P=O stretching vibration in cyclic phosphonates typically appears in the region of 1250-1300 cm⁻¹. The exact position is influenced by the ring strain and the electronegativity of the substituents on the phosphorus atom. The C=O stretching vibration of the lactone (cyclic ester) functional group is expected to be found at a higher frequency, generally in the range of 1730-1780 cm⁻¹, which is characteristic for five-membered ring lactones.

Table 3: Characteristic FTIR Absorption Frequencies for this compound based on Functional Group Analysis

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| P=O | Stretch | 1250 - 1300 |

| C=O (Lactone) | Stretch | 1730 - 1780 |

| C-O-P | Stretch | 1000 - 1050 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Note: These are typical ranges for the specified functional groups.

In situ FTIR spectroscopy is a valuable technique for studying reaction kinetics and identifying transient species in real-time. For a compound like this compound, this could be applied to monitor its synthesis or degradation. For instance, during its synthesis, the appearance and growth of the characteristic P=O and C=O stretching bands could be tracked to determine reaction completion.

In thermal degradation studies, in-situ FTIR can be used to analyze the gaseous products evolved. By coupling the reaction chamber to an FTIR gas cell, the composition of the off-gases can be monitored. For organophosphorus compounds, degradation can lead to the formation of various phosphorus-containing gases, as well as carbon monoxide, carbon dioxide, and hydrocarbons. The real-time monitoring of these species by in-situ FTIR provides crucial data for understanding the degradation pathways and the fire-retardant mechanisms of such compounds.

Thermal Analysis Techniques

Thermal analysis is fundamental in characterizing the stability, decomposition, and phase transitions of this compound as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Residue Formation

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For organophosphorus compounds like this compound, TGA provides vital data on the onset of decomposition, the temperature of maximum weight loss, and the amount of residue remaining at high temperatures. This information is particularly relevant for compounds used as flame retardants, where the formation of a char layer in the solid phase can inhibit combustion. nih.govmdpi.com

The kinetic study of thermal decomposition using TGA can elucidate the mechanism of degradation. jlu.edu.cn By performing experiments at multiple heating rates, kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using various isoconversional methods. While specific TGA data for this compound is not detailed in the available literature, the analysis would typically involve heating the sample from ambient temperature to several hundred degrees Celsius and recording the mass loss. The resulting data would be presented in a thermogram, plotting percent weight versus temperature.

Table 1: Information Derivable from TGA for this compound

| Parameter | Description | Significance |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | Indicates the start of thermal decomposition and the upper limit of thermal stability. |

| Peak Decomposition Temperature (Tmax) | The temperature at which the rate of mass loss is at its maximum. | Corresponds to the point of greatest reactivity during decomposition. |

| Residue Yield (%) | The percentage of the initial mass remaining at the end of the analysis. | For flame retardants, a higher residue (char) yield often correlates with better performance. nih.govmdpi.com |

| Kinetic Parameters (Ea, A) | Activation energy and pre-exponential factor calculated from multi-heating rate data. | Provides insight into the energy barrier and mechanism of the decomposition reaction. jlu.edu.cn |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC is essential for determining its melting point and enthalpy of fusion. rsc.org

A typical DSC experiment would show an endothermic peak corresponding to the melting of the compound. The onset of this peak is taken as the melting temperature, and the area under the peak is proportional to the heat of fusion. A sharp, well-defined melting peak is also a strong indicator of high purity. While a melting point of 97-98°C is reported for this compound, a full DSC thermogram would provide more comprehensive information about its thermal behavior. lookchem.com

Hyphenated and Chromatographic Methods

Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of compounds. When coupled with mass spectrometry, they become powerful tools for identifying unknown substances.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile and High-Boiling Degradation Products

Gas Chromatography-Mass Spectrometry (GC/MS) is a premier technique for identifying volatile and semi-volatile compounds. It is particularly useful for analyzing the thermal degradation products of organophosphorus compounds. mdpi.com In a hypothetical analysis of this compound, the compound would be heated in a pyrolysis unit connected to a GC/MS system. The heat would break the molecule into smaller, more volatile fragments, which are then separated by the gas chromatograph and identified by the mass spectrometer based on their unique mass spectra. nih.gov

This analysis provides crucial insights into the decomposition pathways, which is important for understanding its mechanism as a flame retardant, as some organophosphorus compounds act in the gas phase by releasing radical-scavenging species. mdpi.com Although specific degradation products for this compound are not identified in the provided literature, GC/MS would be the standard method to determine their chemical structures. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of a compound and monitoring the progress of a chemical reaction. TLC offers a quick, qualitative assessment, while HPLC provides quantitative data with high resolution and sensitivity.

For this compound, an HPLC method would be developed to separate the main compound from any impurities or starting materials remaining after synthesis. The resulting chromatogram would show a major peak for the product and smaller peaks for any impurities. The area of these peaks can be used to calculate the purity of the sample. Similarly, TLC could be used to quickly check fractions during purification or to get an initial indication of reaction completion. ambeed.combldpharm.com

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the five-membered oxaphospholane ring.

To perform this analysis, a single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While crystal structures for related O,P-heterocycles have been reported, specific crystallographic data for this compound are not available in the searched literature. researchgate.netresearchgate.net Such an analysis would yield precise data as shown in the hypothetical table below.

Table 2: Hypothetical Data from Single-Crystal X-ray Diffraction

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal's unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., P=O, P-C, C-O). |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | Defines the conformation of the five-membered ring. |

Computational and Theoretical Chemistry of 2 Methyl 1,2 Oxaphospholan 5 One 2 Oxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can determine the distribution of electrons, the energies of molecular orbitals, and other key electronic properties. For 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio calculations.

The electronic structure dictates the molecule's stability and reactivity. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can map the electrostatic potential surface, revealing the electron-rich and electron-poor regions of the molecule. In this compound, the phosphoryl oxygen is expected to be an electron-rich site, while the phosphorus atom and the carbonyl carbon are likely to be electron-deficient. This charge distribution is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties of a Phospholanone Derivative (Calculated)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 4.5 D |

Note: The data in this table is representative of a generic phospholanone derivative and is intended for illustrative purposes.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a widely used computational method to study the mechanisms of chemical reactions. pku.edu.cn It allows for the calculation of the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.

By mapping the energy profile of a reaction, DFT can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This is crucial for understanding the reaction kinetics. For instance, the hydrolysis of the ester bond in this compound could be studied using DFT. The calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent breaking of the P-O bond within the ring.

The transition state is the highest energy point along the reaction coordinate. Its geometry provides valuable information about the bond-making and bond-breaking processes. For organophosphorus compounds, reactions at the phosphorus center are of particular interest. acs.org DFT calculations can precisely characterize the geometry of the transition states for nucleophilic attack at the phosphorus atom, which is a common reaction pathway for such compounds. acs.org

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org DFT can be used to calculate BDEs for all the bonds in this compound. The weakest bond in the molecule is often the most likely to break during a chemical reaction. In this molecule, the P-O and C-O bonds within the five-membered ring are of particular interest.

Ring Strain Energy (RSE) arises from the deviation of bond angles within a cyclic molecule from their ideal values. wikipedia.org For a five-membered ring like that in this compound, the RSE is expected to be moderate. Computational methods can quantify this strain by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. q-chem.com The RSE can influence the reactivity of the molecule, with higher strain often leading to a greater driving force for ring-opening reactions.

Table 2: Representative Bond Dissociation Energies (BDE) and Ring Strain Energy (RSE)

| Parameter | Illustrative Value (kcal/mol) |

| P-O (ring) BDE | 85 |

| C-O (ring) BDE | 90 |

| P=O BDE | 130 |

| Ring Strain Energy | 6 |

Note: The data in this table is representative and intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility of this compound. The five-membered ring is not planar and can adopt various puckered conformations, such as envelope and twist forms.

MD simulations can explore the potential energy surface of these conformations and determine their relative stabilities and the energy barriers for interconversion between them. This information is important as the conformation of the molecule can significantly affect its reactivity and biological activity.

Prediction of Reactivity and Selectivity

Computational chemistry offers various approaches to predict the reactivity and selectivity of a molecule. One common method is the use of reactivity descriptors derived from DFT calculations. pku.edu.cn These descriptors include parameters such as the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack.

For this compound, these calculations would likely predict that the phosphorus atom is a primary site for nucleophilic attack, while the carbonyl carbon is also an electrophilic center. The oxygen atoms, particularly the phosphoryl oxygen, would be predicted as sites for electrophilic attack.

Another approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. bas.bg QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While developing a QSAR model would require data for a series of related compounds, it is a powerful tool for predicting the properties of new molecules based on their structural features. For organophosphorus compounds, QSAR models have been used to predict properties such as toxicity and insecticidal activity. bas.bgresearchgate.net

Derivatives and Analogues of 2 Methyl 1,2 Oxaphospholan 5 One 2 Oxide in Chemical Research

Structure-Reactivity Relationships in Oxaphospholane and Oxaphosphinane Systems

The reactivity of oxaphospholane and oxaphosphinane systems is intrinsically linked to their cyclic structure. The five-membered ring of 1,2-oxaphospholane (B8521427) 2-oxides, in particular, exhibits significant ring strain, which profoundly influences its chemical behavior. This strain is a key factor in the high reactivity of the endocyclic phosphorus-oxygen (P-O) bond.

Research has shown that 5-membered cyclic esters of phosphonic and phosphoric acids undergo hydrolysis at rates 10⁵ to 10⁸ times faster than their acyclic analogues core.ac.uk. This enhanced reactivity is attributed to the relief of ring strain upon ring opening. The hydrolysis reaction typically proceeds through a trigonal bipyramidal (TBP) intermediate, where the cyclic structure is constrained to span both apical and equatorial positions, facilitating the cleavage of the P-O bond core.ac.uk.

The presence of substituents on the phosphorus atom and the carbon backbone of the ring also plays a crucial role in modulating reactivity. For instance, in 2-Methyl-2,5-dioxo-1,2-oxaphospholane, the methyl group attached to the phosphorus atom enhances its reactivity towards nucleophiles beilstein-journals.orgcymitquimica.com. This is due to the electron-donating nature of the methyl group, which increases the electron density at the phosphorus center, making it more susceptible to nucleophilic attack.

The regioselectivity of ring-opening reactions is another important aspect of the structure-reactivity relationship in these systems. Studies on the reaction of 2-alkoxy and 2-aryl-1,2-oxaphospholane 2-oxides with Grignard reagents have demonstrated that the nucleophilic attack occurs exclusively at the phosphorus atom, leading to the cleavage of the endocyclic P-O bond core.ac.uk. This regioselectivity is a valuable tool in the synthesis of P-chirogenic phosphine (B1218219) oxides and phosphinates core.ac.uk.

The following table summarizes the key factors influencing the reactivity of oxaphospholane and oxaphosphinane systems:

| Structural Feature | Effect on Reactivity |

| Ring Size | 5-membered rings are more strained and reactive than 6-membered rings. |

| Endocyclic P-O Bond | Highly susceptible to cleavage due to ring strain. |

| Substituents on Phosphorus | Electron-donating groups can enhance reactivity towards nucleophiles. |

| Reaction Conditions | Can influence the regioselectivity of ring-opening reactions. |

Synthesis and Characterization of Stereoisomers and Chiral Analogues

The phosphorus atom in 2-Methyl-1,2-oxaphospholan-5-one 2-oxide is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and characterization of these stereoisomers and other chiral analogues are of significant interest due to the stereospecific nature of many biological processes and chemical reactions.

A key strategy for the synthesis of P-chirogenic (chiral at the phosphorus atom) compounds involves the stereoselective ring-opening of prochiral or chiral oxaphospholane precursors core.ac.uk. For example, the reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with various Grignard reagents yields P-chirogenic (±)-phosphine oxide and phosphinate derivatives core.ac.uk. While this method produces a racemic mixture, it provides a foundational route to these chiral molecules, which can then potentially be resolved into their individual enantiomers.

The synthesis of optically active phosphonolactams, which are nitrogen-containing analogues of oxaphospholanes, has been achieved from chiral amino acids. For instance, racemic and optically active ethyl 2-methyl-1,2-azaphospholidine-5-carboxylate 2-oxide have been prepared from the corresponding stereoisomers of 2-amino-4-(hydroxy(methyl)phosphoryl)butanoic acid nih.govbeilstein-journals.org. This demonstrates the feasibility of synthesizing chiral phosphorus heterocycles from readily available chiral starting materials.

The characterization of these stereoisomers relies heavily on spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, as they will exhibit different chemical shifts and coupling constants bsmu.byjeol.com. For enantiomers, which have identical NMR spectra in achiral solvents, derivatization with a chiral resolving agent can be used to form diastereomeric pairs that are distinguishable by NMR jeol.com.

X-ray crystallography provides definitive proof of the absolute configuration of a chiral molecule bsmu.byrsc.org. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined, allowing for the unambiguous assignment of stereochemistry. The combination of NMR and X-ray crystallography is often employed to fully characterize the stereochemical outcome of a synthesis bsmu.bynih.gov.

The table below outlines common methods for the synthesis and characterization of stereoisomers and chiral analogues of oxaphospholanes:

| Method | Description |

| Stereoselective Synthesis | Utilizes chiral starting materials or reagents to favor the formation of one stereoisomer over another. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent. |

| NMR Spectroscopy | Used to differentiate between diastereomers and, with the aid of chiral derivatizing agents, enantiomers. |

| X-ray Crystallography | Provides the absolute configuration of a chiral molecule in the solid state. |

Phosphasugars and Carbohydrate-Derived Phosphorus Heterocycles

Phosphasugars are carbohydrate analogues in which a carbon atom in the sugar ring is replaced by a phosphorus atom. These compounds are of interest due to their potential to mimic or interfere with the biological functions of natural carbohydrates. Oxaphospholane and oxaphosphinane rings are key structural motifs in the synthesis of certain types of phosphasugars.

One synthetic approach to phosphasugars involves the use of carbohydrate-derived starting materials to construct the phosphorus-containing ring. For example, phosphorus heterocycles with C-P-O bonds, which are pseudo-sugars classified as phostones and phosphonosugars, have been synthesized umsl.edu. These compounds are not found in nature but have gained interest for their potential biological activity umsl.edu.

The synthesis of these carbohydrate-derived phosphorus heterocycles often involves multi-step sequences. A general strategy might involve the functionalization of a carbohydrate precursor to introduce a phosphorus-containing moiety, followed by a cyclization reaction to form the oxaphospholane or oxaphosphinane ring.

The following table provides examples of carbohydrate-derived phosphorus heterocycles:

| Compound Class | Description |

| Phostones | Cyclic phosphonates that are analogues of sugars. |

| Phosphonosugars | Pseudo-sugars containing a C-P-O linkage. |

| 1,2-Oxaphosphinane-based phosphasugars | Six-membered ring systems where a carbon is replaced by phosphorus. |

| 1,2-Oxaphospholane-based phosphasugars | Five-membered ring systems integrated into a carbohydrate scaffold. |

Novel Heterocyclic Systems Containing Phosphorus-Oxygen Rings

Research in organophosphorus chemistry is continually expanding to include the synthesis and characterization of novel heterocyclic systems containing phosphorus-oxygen rings. These new structures offer the potential for unique chemical properties and applications.

One area of exploration is the synthesis of smaller and larger ring systems. For example, the first 1,2-oxaphosphetane complexes, which are four-membered rings containing a P-O bond, have been synthesized and characterized.

The synthesis of seven- and eight-membered phosphorus-oxygen heterocycles, such as 1,2-oxaphosphepane 2-oxides and 1,2-oxaphosphocane 2-oxides, has also been reported beilstein-journals.org. These larger ring systems are often prepared through cyclization reactions, including ring-closing metathesis (RCM) beilstein-journals.org.

Fused ring systems that incorporate a phosphorus-oxygen bond are another area of active research. These structures can be synthesized through various methods, including intramolecular cyclizations and cycloaddition reactions core.ac.ukcore.ac.uknih.govacs.orgbohrium.com. The development of new synthetic methodologies is crucial for accessing these complex molecular architectures. For instance, a four-component one-pot sequential approach has been developed to synthesize dihydro oxaphospholo pyrazole (B372694) 2-oxide derivatives nih.gov.

The synthesis of these novel heterocyclic systems is often guided by the principles of bond construction. Strategies have been developed that focus on the formation of P-O, O-C, P-C, and C-C bonds to construct the desired ring system rsc.org. Annulation reactions, such as [4+2] and [3+2] cycloadditions, are also powerful tools for building these heterocyclic frameworks rsc.org.

The table below lists some examples of novel heterocyclic systems containing phosphorus-oxygen rings:

| Heterocyclic System | Ring Size | Key Features |

| 1,2-Oxaphosphetanes | 4 | Highly strained, reactive intermediates. |

| 1,2-Oxaphosphinane 2-oxides | 6 | Six-membered rings with potential biological activity. |

| 1,2-Oxaphosphepane 2-oxides | 7 | Seven-membered rings, often synthesized via RCM. |

| Dihydro oxaphospholo pyrazole 2-oxides | Fused 5/5 | Fused heterocyclic system with potential applications in medicinal chemistry. |

| Fused Bicyclic Systems | Various | Complex architectures with tailored properties. |

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organophosphorus compounds, including 2-Methyl-1,2-oxaphospholan-5-one 2-oxide, has traditionally relied on batch processing. frontiersin.org However, the paradigm is shifting towards continuous flow chemistry, a technology that offers significant advantages in safety, efficiency, and scalability. uc.ptresearchgate.net Flow chemistry systems, by their nature, provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing exothermic reactions common in phosphorus chemistry. researchgate.net

Future research will likely focus on adapting the synthesis of this compound to a continuous flow process. This transition would enable safer handling of reactive intermediates, reduce reaction times, and facilitate in-line purification, leading to a higher purity product with less waste. uc.pt Automated synthesis platforms integrated with flow reactors could allow for rapid screening of reaction conditions and the creation of a library of oxaphospholane derivatives for property evaluation. umsl.edu This approach accelerates the discovery of new compounds with tailored functionalities.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Future Flow Chemistry Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Safety Profile | Moderate to high risk with exothermic steps | Enhanced safety due to small reaction volumes |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running longer or in parallel |

| Product Purity | Variable, requires extensive purification | High, potential for in-line purification |

| Waste Generation | Higher solvent and byproduct waste | Minimized solvent use and waste |

Computational Design of Novel Oxaphospholane-Based Materials

Computational chemistry and materials modeling are transformative tools for accelerating the design of new molecules with desired properties, thereby reducing the reliance on trial-and-error experimentation. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations have been successfully applied to understand the behavior of other organophosphorus flame retardants, including their metabolic pathways and binding affinities. nih.govresearchgate.net

The application of these computational methods to this compound opens several promising research avenues. Researchers can create in silico models to:

Predict Properties: Systematically modify the oxaphospholane structure with different functional groups and predict the resulting changes in thermal stability, reactivity, and flame retardant efficiency. researchgate.netugm.ac.id

Optimize Interactions: Simulate the interaction between oxaphospholane derivatives and various polymer matrices to design compounds with enhanced compatibility and performance.

Assess Environmental Impact: Model the binding of novel oxaphospholane structures to biological targets to screen for molecules with a lower potential for toxicity and bioaccumulation, guiding the synthesis of more environmentally benign alternatives. nih.gov

Guide Synthesis: Machine learning algorithms, trained on databases of known flame-retardant polymeric nanocomposites, can predict the performance of new formulations and accelerate the design process. acs.org

| Computational Descriptor | Predicted Material Property | Research Goal |

|---|---|---|

| Bond Dissociation Energy | Thermal Stability | Design for higher processing temperatures |

| Binding Free Energy (with polymer) | Flame Retardant Efficiency | Enhance compatibility and condensed-phase action |

| HOMO-LUMO Gap | Reactivity / Degradability | Tune reactivity for specific applications |

| Molecular Docking Score (with enzymes) | Biodegradability / Toxicity Profile | Design for reduced environmental persistence |

Exploration of Bio-Inspired Catalysis

The principles of green chemistry increasingly call for synthesis methods that use non-toxic reagents and mild reaction conditions. bme.hubme.hu Bio-inspired catalysis, which employs enzymes or mimics their active sites, offers a powerful approach to achieve highly selective and efficient chemical transformations. nih.govacs.org In the field of organophosphorus chemistry, enzymes such as organophosphorus hydrolase (OPH) are known to catalyze the breakdown of various phosphorus-containing compounds, demonstrating that biological systems can effectively process these molecules. nih.govsciopen.com

Future research could explore the use of enzymatic or biomimetic catalysts for the synthesis and modification of this compound. This could involve:

Greener Synthesis Routes: Developing enzymatic pathways for key bond-forming reactions, replacing harsh chemical reagents and reducing byproduct formation. rsc.org

Selective Functionalization: Using the high selectivity of enzymes to modify the oxaphospholane ring at specific positions, creating novel structures that are difficult to access through traditional chemistry.

| Parameter | Conventional Chemical Synthesis | Hypothetical Bio-Inspired Route |

|---|---|---|

| Catalyst | Metal-based or strong acid/base | Enzyme or biomimetic complex |

| Solvent | Often harsh organic solvents | Aqueous or green solvents |

| Temperature/Pressure | Often elevated | Ambient or near-ambient |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

| Environmental Impact | Potential for toxic byproducts and waste | Inherently greener, biodegradable catalyst |

Development of Next-Generation Fire Retardants with Enhanced Environmental Profiles

While organophosphorus compounds are effective alternatives to halogenated flame retardants, concerns remain about their environmental fate and potential health impacts. mdpi.comfrontiersin.orgresearchgate.net The next generation of flame retardants must balance high performance with an improved environmental and health profile. The research focus is shifting towards sustainable solutions, including the use of bio-based feedstocks and designing molecules for biodegradability. nih.govmdpi.comncsu.edu

For this compound, this translates into a clear research trajectory aimed at creating derivatives with enhanced environmental credentials. Key strategies include:

Incorporating Bio-Based Moieties: Modifying the compound's structure by adding functional groups derived from renewable resources like sugars or plant-based acids. This can improve its compatibility with biopolymers and enhance its biodegradability.

Designing for Degradation: Computational modeling can be used to predict how structural changes will affect the molecule's persistence in the environment, allowing for the design of effective flame retardants that break down into benign substances after their service life.

Synergistic Formulations: Combining oxaphospholanes with other eco-friendly flame retardants, such as those based on melamine (B1676169) or inorganic fillers, to reduce the total amount of additive needed while maintaining high fire safety standards. mdpi.comresearchgate.netmdpi.com

| Environmental Parameter | Current Generation OPFRs | Target for Next-Gen Oxaphospholanes |

|---|---|---|

| Source Material | Petrochemical-based | Partially or fully bio-based |

| Persistence | Moderate to high | Low (Designed for degradation) |

| Bioaccumulation Potential | Variable, some concern | Low (Designed to be readily metabolized) |

| Toxicity Profile | Varies; some compounds show adverse effects | Inherently low toxicity by design |

| End-of-Life Fate | Potential for environmental release | Degradation into benign byproducts |

Advanced Mechanistic Insights via In Situ and Operando Techniques

A deep understanding of how a flame retardant functions during combustion is crucial for designing more effective additives. Phosphorus-based flame retardants can act in the condensed phase (by promoting char formation) and/or the gas phase (by quenching flame-propagating radicals). specificpolymers.comnih.govnih.gov Traditional analytical methods often study materials before or after combustion, but in situ and operando techniques allow researchers to probe these mechanisms under real-time, dynamic conditions.

Applying these advanced techniques to polymers containing this compound would provide invaluable data. Future studies could employ:

Hyphenated Thermal Analysis (TGA-FTIR/MS): This technique analyzes the gases evolved as a material is heated, identifying the specific phosphorus-containing fragments that are released and act in the gas phase. mdpi.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method provides a detailed snapshot of the decomposition products, offering clues about the condensed-phase reactions and how the additive alters the polymer's degradation pathway. rsc.org

Advanced Calorimetry and Spectroscopy: Techniques like microscale combustion calorimetry and molecular beam mass spectrometry can directly measure the heat release rate and detect transient radical species (e.g., PO•, H•, •OH) in the flame, quantifying the gas-phase inhibition efficiency of the flame retardant. mdpi.commdpi.com

These sophisticated analyses will move beyond static observations to provide a dynamic picture of the flame retardant mechanism, enabling a more rational, mechanism-driven approach to the design of superior fire-retardant systems.

| In Situ / Operando Technique | Mechanistic Data Provided for the Compound |

|---|---|

| Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy (TGA-FTIR) | Identification of volatile decomposition products and their evolution temperature |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Detailed analysis of pyrolysis fragments, insight into condensed-phase action |

| Cone Calorimetry | Macroscopic fire behavior (Heat Release Rate, Smoke Production) |

| Molecular Beam Mass Spectrometry (MBMS) | Real-time detection of flame-quenching radical species (e.g., PO•) |

| In situ Raman/FTIR Spectroscopy | Tracking chemical changes in the polymer and char layer during heating |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 2-Methyl-1,2-oxaphospholan-5-one 2-oxide in synthetic chemistry?

- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) for structural confirmation (e.g., P NMR to verify phosphorus environments), Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., P=O stretching at ~1250–1300 cm), and chromatographic methods (HPLC or TLC) to assess purity. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for determining thermal transitions (melting point: 97–98°C; decomposition onset ~192°C) .

Q. How is this compound applied in flame-retardant polymer systems?

- Methodological Answer : The compound is primarily used as a reactive flame retardant in intumescent systems, such as poly(butylene terephthalate) (PBT). Efficiency is evaluated via cone calorimetry (heat release rate reduction), limiting oxygen index (LOI) tests, and UL-94 vertical burning tests. Synergistic effects with ammonium polyphosphate (APP) are quantified by comparing char formation and thermal stability using TGA and scanning electron microscopy (SEM) .

Advanced Research Questions

Q. What mechanistic insights explain the synergistic flame-retardant action of this compound with ammonium polyphosphate in PBT?

- Methodological Answer : The compound acts as a carbonizing agent, while APP generates phosphoric acid to catalyze char formation. Mechanistic studies involve in situ FTIR to track gas-phase degradation products (e.g., CO, CO) and solid-state P NMR to analyze phosphorus speciation in the char. Kinetic modeling (e.g., Friedman or Flynn-Wall-Ozawa methods) quantifies activation energy changes during decomposition .

Q. How can discrepancies in reported thermal decomposition pathways of this compound be resolved?

- Methodological Answer : Variations in decomposition temperatures (e.g., 192°C vs. higher thresholds under nitrogen vs. air) require controlled atmosphere TGA coupled with evolved gas analysis (TGA-FTIR or TGA-MS). Isothermal studies at incremental temperatures can identify intermediate phases, while density functional theory (DFT) simulations predict bond cleavage priorities (e.g., P–O vs. C–O bonds) .

Q. What experimental designs optimize the incorporation of this compound into rigid polyurethane foam without compromising mechanical properties?

- Methodological Answer : Reactive blending protocols (e.g., in situ polymerization) are preferred over physical mixing. Mechanical integrity is assessed via tensile testing and dynamic mechanical analysis (DMA). Synchrotron-based X-ray scattering monitors foam cell structure, while pyrolysis-GC/MS identifies volatile degradation byproducts that may affect crosslinking efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous polymer systems?

- Methodological Answer : Accelerated aging studies under controlled humidity (e.g., 30–90% RH) with periodic FTIR and P NMR analysis can track hydrolysis rates. Competing pathways (e.g., ring-opening vs. oxidation) are clarified using isotopic labeling (e.g., DO for hydrolysis tracking) and pH-dependent stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.